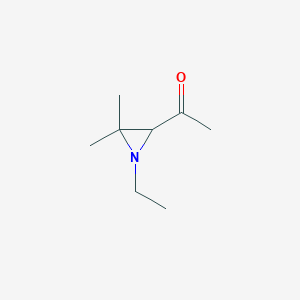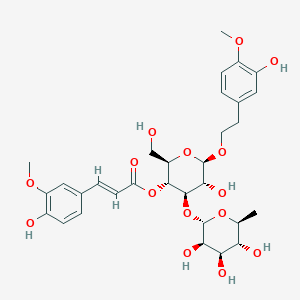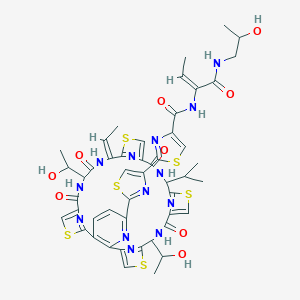
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-, also known as 4-ABA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be synthesized in the laboratory and has a range of applications in biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is based on its ability to bind to proteins and small molecules. It has been shown to bind to the active site of enzymes, altering their activity. It can also bind to DNA, causing changes in its conformation and function. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is also known to interact with other small molecules, such as calcium ions, affecting their activity in cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- vary depending on the system being studied. In general, it has been shown to alter the activity of enzymes, affect the conformation of DNA, and modulate the activity of small molecules in cells. It has also been shown to affect the behavior of cells and tissues in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in lab experiments is its fluorescent properties. It can be easily detected and tracked in real-time, allowing researchers to monitor its activity and movement. It is also a relatively small molecule, making it easy to incorporate into peptides and proteins. However, one limitation of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research. One area of interest is the development of new fluorescent probes based on 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-. Researchers are also exploring new applications for 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in the study of enzymes, DNA, and small molecules. Additionally, there is interest in using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in vivo to study the behavior of cells and tissues in real-time. Overall, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Conclusion
In conclusion, 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is a versatile fluorescent probe that has many applications in scientific research. Its ability to bind to proteins, small molecules, and DNA makes it a valuable tool for studying a wide range of biological systems. While there are limitations to its use, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Synthesemethoden
The synthesis of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- involves the reaction of 4-acridinecarboxamide with N,N-dimethylbutylamine in the presence of a catalyst. The reaction yields 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and can be carried out in most organic chemistry laboratories.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is widely used as a fluorescent probe in scientific research. It has been used to study the binding of small molecules to proteins, the localization of proteins within cells, and the activity of enzymes. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- can be incorporated into peptides and proteins, allowing researchers to track their movement and activity in real-time. It has also been used to study the behavior of cells and tissues in vitro and in vivo.
Eigenschaften
CAS-Nummer |
106626-58-8 |
|---|---|
Produktname |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
Molekularformel |
C20H23N3O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)butyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-6-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
XNPDBHPDWFZJDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Kanonische SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Andere CAS-Nummern |
106626-58-8 |
Synonyme |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















